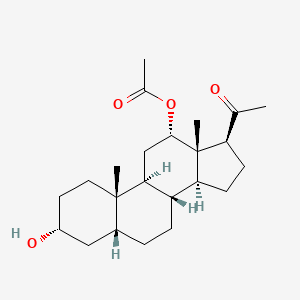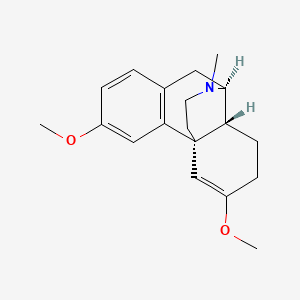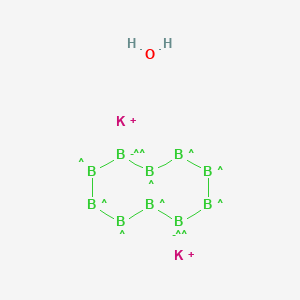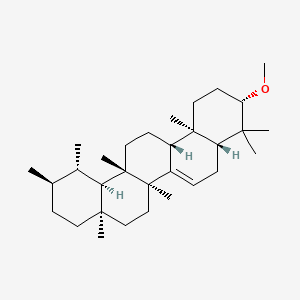
trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine” is an organic compound with the empirical formula C8H16N2O . It is typically sold in solid form .
Molecular Structure Analysis
The molecular weight of “this compound” is 156.23 . The SMILES string representation of its structure isN[C@H]1COC[C@@H]1N2CCCC2 . Physical And Chemical Properties Analysis
“this compound” is typically sold in solid form . Its molecular weight is 156.23 .Aplicaciones Científicas De Investigación
Trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine has been studied extensively due to its potential applications in the fields of chemistry and biology. In chemistry, this compound has been used as a precursor for the synthesis of other compounds, such as 1,2,3-triazole derivatives. In biology, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain.
Mecanismo De Acción
The mechanism of action of trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, inhibiting its activity. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter involved in various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase levels of acetylcholine, leading to improved cognitive function, increased alertness, and improved memory. In addition, this compound has been shown to reduce inflammation and oxidative stress, and to protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is relatively stable in solution. In addition, this compound is relatively non-toxic and has a low potential for side effects. However, this compound is not approved for human or animal use, and its effects on humans or animals are not known.
Direcciones Futuras
There are a variety of potential future directions for research on trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine. One potential direction is to further investigate the biochemical and physiological effects of this compound. Another potential direction is to investigate the potential therapeutic applications of this compound, such as its potential use as an inhibitor of acetylcholinesterase. In addition, further research could be conducted to investigate the potential side effects of this compound in humans or animals. Finally, further research could be conducted to investigate the potential applications of this compound in the synthesis of other compounds.
Métodos De Síntesis
Trans-4-(1-Pyrrolidinyl)tetrahydro-3-furanamine can be synthesized by two different methods. The first method involves the reaction of 4-pyrrolidinopentanenitrile and tetrahydro-3-furanamine in the presence of a base such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 4-pyrrolidinopentanenitrile and tetrahydro-3-furanamine in the presence of an acid such as sulfuric acid or hydrochloric acid.
Safety and Hazards
Propiedades
IUPAC Name |
(3R,4R)-4-pyrrolidin-1-yloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPFMVCVAXZKQ-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2COC[C@@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

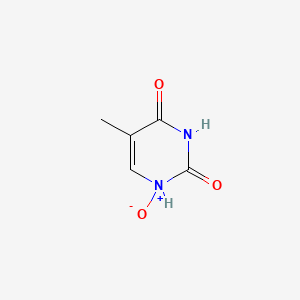
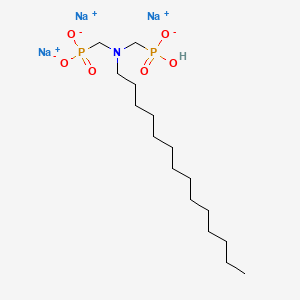

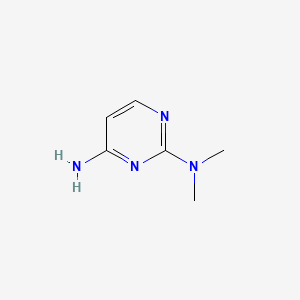
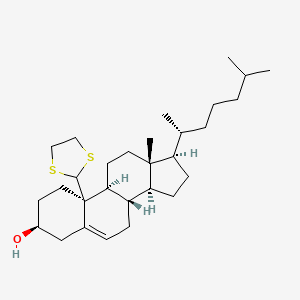
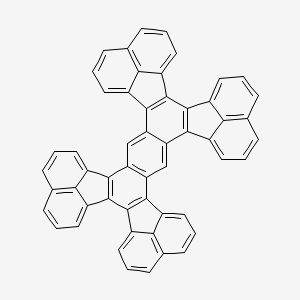
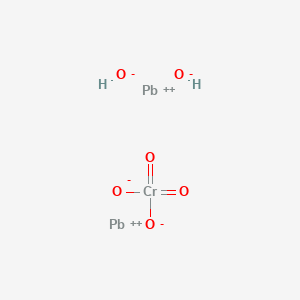
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
